![molecular formula C18H19NO4S B5640487 ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)
ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has been explored in various scientific studies. It belongs to a class of compounds that exhibit a range of biological activities and chemical properties due to their complex structure.
Synthesis Analysis
The synthesis of derivatives of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves converting them into Schiff bases and acyl derivatives, leading to various biologically active compounds. These syntheses involve reactions with hydrazine hydrate and aromatic aldehydes to produce Schiff bases and other derivatives with potential antimicrobial and anti-inflammatory activities (Narayana et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through different spectroscopic methods, including FTIR, 1H NMR, 13C NMR, and X-ray diffraction, revealing the detailed configuration and conformation of these molecules. Structural analysis supports the identification and characterization of these compounds and their isomers (Pazdera et al., 1997).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including recyclization, photoisomerization, and reactions with amines, leading to a diverse range of derivatives with different chemical and biological properties (Shipilovskikh et al., 2014).
properties
IUPAC Name |
ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-2-22-18(21)16-13-7-3-4-8-14(13)24-17(16)19-15(20)10-9-12-6-5-11-23-12/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKAQSBJUSCRJN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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